molecular formula C19H16FN3O2S B2683402 2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide CAS No. 891098-74-1

2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide

Cat. No. B2683402
CAS RN: 891098-74-1
M. Wt: 369.41
InChI Key: OCMFSORJOGPGAG-UHFFFAOYSA-N
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Description

The compound “2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry . The molecule also has a methylsulfanyl group attached to a fluorophenyl group, which could potentially influence its reactivity and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the carboxamide group could potentially result in a planar structure, while the fluorophenyl and methylsulfanyl groups could add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group could potentially undergo hydrolysis, and the pyrimidine ring might participate in electrophilic substitution reactions. The fluorophenyl and methylsulfanyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the fluorophenyl and methylsulfanyl groups could influence its boiling and melting points .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives, including those with sulfanyl groups, have been synthesized through various chemical reactions, focusing on their structural and electronic properties. For instance, the synthesis of pyrimidine derivatives involving the interaction with amines, oxidation, and aminolysis has been studied to understand their chemical behavior and potential for further functionalization (Brown & England, 1971). These synthetic strategies are crucial for developing new compounds with enhanced properties or specific biological activities.

Biological Activities

Research into pyrimidine derivatives has shown significant biological activities, including antiviral and antimicrobial properties. For example, certain pyrimidine derivatives have been investigated for their potential antiviral activity against herpes viruses and retroviruses, including HIV-1 and HIV-2. The studies focus on the structure-activity relationships, aiming to optimize the antiviral efficacy of these compounds (Holý et al., 2002). Similarly, the antimicrobial activity of new thiourea derivatives, which are structurally related to pyrimidine compounds, has been evaluated against various pathogenic bacteria, demonstrating the potential for the development of novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Material Science Applications

Compounds based on pyrimidine derivatives have also found applications in material science, particularly in the development of high-refractive-index materials and as components in organic electronics. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which include pyrimidine structures, have been synthesized, showcasing high refractive indices and good thermomechanical stabilities, suitable for advanced optical materials (Tapaswi et al., 2015).

Antipathogenic Potential

The synthesis and antimicrobial activity of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives have been explored, highlighting their potential as molluscicidal agents against snails responsible for Bilharziasis diseases. This research area opens avenues for developing new compounds to combat parasitic infections affecting public health (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Future Directions

The study of novel pyrimidine derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. This compound, with its combination of functional groups, could be of interest for further study .

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-23-18(25)16(17(24)22-15-8-3-2-4-9-15)11-21-19(23)26-12-13-6-5-7-14(20)10-13/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMFSORJOGPGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide

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